Vecuronium Bromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Vecuronium Bromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely employed in clinical anesthesia to induce skeletal muscle relaxation. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and pharmacological action of vecuronium bromide. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document elucidates the signaling pathway at the neuromuscular junction and the mechanism of competitive antagonism by vecuronium bromide through detailed diagrams.
Discovery and Development
The development of vecuronium bromide is intrinsically linked to the advancements in the understanding of aminosteroid (B1218566) compounds as neuromuscular blocking agents. The journey began with the isolation of malouetine (B1675936) from Malouetia bequaertiana in 1960, which spurred interest in this class of molecules. This led to the synthesis of pancuronium (B99182) bromide in 1964 by David Savage and his team. Pancuronium, a bis-quaternary aminosteroid, exhibited potent neuromuscular blocking properties with a favorable side-effect profile compared to existing agents.
Further structure-activity relationship studies on pancuronium and its analogues led to the synthesis of its mono-quaternary counterpart, vecuronium, in 1973. Vecuronium bromide emerged from a deliberate effort to create a neuromuscular blocking agent with a shorter duration of action and minimal cardiovascular side effects. It was approved for medical use in the United States in 1984 and has since become a staple in anesthetic practice.[1]
Chemical Synthesis
The synthesis of vecuronium bromide is a multi-step process that typically starts from the steroid precursor, epiandrosterone (B191177). The following is a detailed experimental protocol based on established synthetic routes, including those outlined in patent literature.[2][3]
Experimental Protocols
Step 1: Preparation of Epiandrosterone Tosylate (Compound III)
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Materials: Epiandrosterone (II) (40.0 g, 0.1379 mol), p-toluenesulfonyl chloride (45.0 g, 0.236 mol), pyridine (B92270) (250 ml).
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Procedure: Dissolve epiandrosterone and p-toluenesulfonyl chloride in pyridine. The reaction mixture is stirred at 40°C for 3 hours. Following the reaction, the mixture is poured into water (670 ml) to precipitate the product. The resulting white solid is collected by filtration, washed with water (3 x 20 ml), and dried to yield epiandrosterone tosylate (III).
Step 2: Synthesis of 5α-androst-2-en-17-one (Compound IV)
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Materials: Epiandrosterone tosylate (III) (50.0 g, 0.1125 mol), 2,4,6-collidine (100 ml), 10% dilute sulfuric acid (150 ml).
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Procedure: The epiandrosterone tosylate is added to 2,4,6-collidine and heated to reflux for 4 hours. The reaction solution is then poured into 10% dilute sulfuric acid, leading to the precipitation of a white solid. The solid is filtered, washed with water (3 x 20 ml), and dried to give 5α-androst-2-en-17-one (IV).[2][3]
Step 3: Preparation of 17-acetoxy-5α-androst-2,16-diene (Compound V)
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Materials: 5α-androst-2-en-17-one (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), isopropenyl acetate (B1210297) (50 ml).
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Procedure: A mixture of 5α-androst-2-en-17-one, p-toluenesulfonic acid, and isopropenyl acetate is heated.[2] This enol esterification reaction yields 17-acetoxy-5α-androst-2,16-diene (V).
Step 4: Epoxidation to form (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (Compound VI)
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Materials: 17-acetoxy-5α-androst-2,16-diene (V), hydrogen peroxide, phthalic anhydride (B1165640).
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Procedure: Compound (V) undergoes an epoxidation reaction using hydrogen peroxide in the presence of phthalic anhydride to yield the diepoxy derivative (VI).[2]
Step 5: Ring-opening and Amination to yield 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (Compound VII)
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Materials: (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (VI), piperidine (B6355638).
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Procedure: The diepoxide (VI) is subjected to a ring-opening and addition reaction with piperidine to form the di-piperidyl substituted androstane (B1237026) derivative (VII).[2]
Step 6: Reduction to 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (Compound VIII)
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Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII), potassium borohydride.
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Procedure: The ketone at the 17-position of compound (VII) is reduced to a hydroxyl group using potassium borohydride, yielding the diol (VIII).[2]
Step 7: Acetylation to 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (Compound IX)
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Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII), acetic anhydride.
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Procedure: The diol (VIII) is acetylated using acetic anhydride to produce the diacetate ester (IX).[2]
Step 8: Quaternization to Vecuronium Bromide (Compound I)
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Materials: 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX), methyl bromide.
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Procedure: The final step involves the selective mono-quaternization of the more sterically accessible 16β-piperidyl nitrogen atom of compound (IX) with methyl bromide to yield vecuronium bromide (I).[2][4]
Below is a diagram illustrating the logical workflow of the synthesis process.
Caption: Synthesis workflow of vecuronium bromide from epiandrosterone.
Mechanism of Action
Vecuronium bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[5][6][7][8]
Signaling Pathway at the Neuromuscular Junction
Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[7] ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber.[6][7] This binding causes a conformational change in the receptor, opening its ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[5] The resulting depolarization of the muscle membrane, known as the end-plate potential, if it reaches a certain threshold, generates a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[7]
Competitive Antagonism by Vecuronium Bromide
Vecuronium bromide, due to its structural similarity to acetylcholine, binds to the same nAChRs on the motor endplate. However, unlike acetylcholine, the binding of vecuronium does not activate the receptor and open the ion channel.[8] By occupying the receptor binding sites, vecuronium competitively inhibits acetylcholine from binding.[6][7] This prevention of acetylcholine binding blocks the depolarization of the motor endplate, thereby inhibiting muscle contraction and resulting in skeletal muscle relaxation and paralysis.[6][7]
The competitive nature of this antagonism means that the effects of vecuronium can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of vecuronium-induced neuromuscular blockade.[5]
The following diagram illustrates the signaling pathway at the neuromuscular junction and the competitive inhibition by vecuronium bromide.
Caption: Mechanism of action of vecuronium bromide at the neuromuscular junction.
Pharmacological Data
The pharmacological properties of vecuronium bromide have been extensively studied. The following tables summarize key quantitative data regarding its potency, onset, and duration of action.
Table 1: Potency of Vecuronium Bromide
| Parameter | Value (µg/kg) | Reference |
| ED50 (men) | 23.9 | [9] |
| ED90 (men) | 45.4 | [9] |
| ED95 (men) | 55.7 | [9] |
| ED50 (women) | 18.4 | [9] |
| ED90 (women) | 33.5 | [9] |
| ED95 (women) | 39.8 | [9] |
| ED90 (general) | 57 | [10] |
ED50, ED90, and ED95 represent the doses required to produce 50%, 90%, and 95% suppression of the first twitch of the train-of-four, respectively.
Table 2: Onset and Duration of Action of Vecuronium Bromide
| Parameter | Time (minutes) | Conditions | Reference |
| Onset of Action | 2.5 - 3 | 0.08 - 0.1 mg/kg dose | [10] |
| Time to Maximum Blockade | 3 - 5 | 0.08 - 0.1 mg/kg dose | [10][11] |
| Clinical Duration (to 25% recovery) | 25 - 40 | Balanced anesthesia | [1] |
| Time to 95% Recovery | 45 - 65 | Balanced anesthesia | [1] |
| Duration of Peak Effect (men) | 18.7 | 80 µg/kg dose | [9] |
| Clinical Duration (men) | 26.6 | 80 µg/kg dose | [9] |
| Total Duration (men) | 50.6 | 80 µg/kg dose | [9] |
| Duration of Peak Effect (women) | 26.0 | 80 µg/kg dose | [9] |
| Clinical Duration (women) | 37.1 | 80 µg/kg dose | [9] |
| Total Duration (women) | 65.9 | 80 µg/kg dose | [9] |
Table 3: Receptor Binding Affinity
| Parameter | Value | Receptor | Reference |
| IC50 | 9.9 nM | Nicotinic Acetylcholine Receptor | [12] |
| IC50 | 3.97 x 10⁻⁶ mol/l | Cardiac Muscarinic Receptors | [13] |
| Ki (Pancuronium) | 7.3-fold greater affinity than Vecuronium | Cardiac Muscarinic Receptors | [13] |
IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant.
Conclusion
Vecuronium bromide remains a cornerstone of modern anesthetic practice. Its development from pancuronium bromide exemplifies a successful structure-activity-based drug design approach, resulting in a neuromuscular blocking agent with a favorable clinical profile. A thorough understanding of its synthesis, mechanism of action, and pharmacological parameters is crucial for its safe and effective use in clinical and research settings. This technical guide provides a consolidated resource for professionals in the field, summarizing key technical information and presenting it in a clear and accessible format.
References
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- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
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